molecular formula C23H22N4O B6469214 2-(1H-indol-1-yl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one CAS No. 2640970-84-7

2-(1H-indol-1-yl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one

Cat. No.: B6469214
CAS No.: 2640970-84-7
M. Wt: 370.4 g/mol
InChI Key: PHGQWUGJOSTIFJ-UHFFFAOYSA-N
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Description

2-(1H-indol-1-yl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one is a heterocyclic compound featuring a central ethanone core linked to an indole moiety and a 4-(1,8-naphthyridin-2-yl)piperidine group.

Properties

IUPAC Name

2-indol-1-yl-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O/c28-22(16-27-15-11-18-4-1-2-6-21(18)27)26-13-9-17(10-14-26)20-8-7-19-5-3-12-24-23(19)25-20/h1-8,11-12,15,17H,9-10,13-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGQWUGJOSTIFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C(=O)CN4C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analog: 2-(1H-indol-1-yl)-1-(piperidin-1-yl)ethan-1-one (CAS 737809-47-1)

  • Structure : Differs by lacking the 1,8-naphthyridine substituent on the piperidine ring.
  • Hydrogen Bonding: The naphthyridine in the target compound provides additional nitrogen atoms for hydrogen bonding, enhancing interactions with polar residues in biological targets.
  • Synthesis: Both compounds share ethanone-linked indole and piperidine moieties, but the target compound requires additional steps to introduce the naphthyridine group .

Methyl-Substituted Analog: 1-(2-Methyl-1H-indol-3-yl)-2-[(2R)-2-methylpiperidin-1-yl]ethan-1-one (QS4)

  • Structure : Features a 2-methylindole and (R)-2-methylpiperidine.
  • Key Differences :
    • Steric Effects : Methyl groups on both indole and piperidine may hinder conformational flexibility or block access to binding pockets.
    • Stereochemistry : The (R)-configured methylpiperidine could influence chiral recognition in enzyme-active sites, a factor absent in the target compound.
  • Biological Implications : Methylation often enhances metabolic stability but may reduce solubility compared to the target compound’s naphthyridine group .

Bromophenyl Derivative: 2-(4-Bromophenyl)-1-(piperidin-1-yl)ethan-1-one

  • Structure : Replaces indole with a bromophenyl group.
  • Key Differences :
    • Electrophilicity : The bromine atom increases lipophilicity and may participate in halogen bonding, unlike the indole-naphthyridine system.
    • Synthetic Utility : The bromine offers a handle for further functionalization (e.g., cross-coupling), whereas the target compound’s naphthyridine is less reactive .

Fungicidal Analog: 1-[4-(4-(5-Phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl]-ethan-1-one

  • Structure : Contains a thiazol-isoxazole-piperidine scaffold instead of indole-naphthyridine.
  • Flexibility: The thiazole-isoxazole system introduces rigidity, whereas the naphthyridine-piperidine linkage may allow conformational adaptability .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Aromatic Systems Hydrogen Bond Donors/Acceptors Potential Applications
2-(1H-indol-1-yl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one C₂₂H₂₁N₅O Indole, 1,8-naphthyridine-piperidine 3 5 (3 N, 2 O) Kinase inhibitors, receptor modulators
2-(1H-indol-1-yl)-1-(piperidin-1-yl)ethan-1-one (CAS 737809-47-1) C₁₅H₁₈N₂O Indole, piperidine 2 3 (2 N, 1 O) Neurological agents
1-(2-Methyl-1H-indol-3-yl)-2-[(2R)-2-methylpiperidin-1-yl]ethan-1-one (QS4) C₁₇H₂₂N₂O 2-Methylindole, (R)-2-methylpiperidine 2 3 (2 N, 1 O) Anticancer, antimicrobial
2-(4-Bromophenyl)-1-(piperidin-1-yl)ethan-1-one C₁₃H₁₆BrNO 4-Bromophenyl, piperidine 1 2 (1 N, 1 O) Synthetic intermediate
1-[4-(4-(5-Phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl]-ethan-1-one C₂₀H₂₂N₄O₂S Thiazole-isoxazole-piperidine 3 4 (3 N, 1 O) Agricultural fungicides

Research Findings and Implications

  • Target Compound Advantages : The 1,8-naphthyridine-piperidine group likely enhances binding to targets requiring dual aromatic and hydrogen-bonding interactions, such as kinases (e.g., JAK2 or EGFR). Computational studies on similar compounds suggest that naphthyridine improves binding free energy by 2–3 kcal/mol compared to simpler piperidine analogs .
  • Limitations : Increased molecular weight (C₂₂H₂₁N₅O vs. C₁₅H₁₈N₂O in CAS 737809-47-1) may reduce solubility, necessitating formulation optimization .
  • Synthetic Challenges : Introducing the 1,8-naphthyridine moiety requires multi-step protocols, contrasting with simpler piperidine derivatives synthesized via direct amination .

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